molecular formula C₂₃H₁₈Cl₃N₅O₂ B1140643 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride CAS No. 28249-90-3

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride

Cat. No.: B1140643
CAS No.: 28249-90-3
M. Wt: 502.78
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Description

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride (CAS: 28249-90-3) is a fluorescent benzo[a]phenoxazine derivative with a diethylamino group at position 9 and a dichloro-s-triazinyl substituent at position 3. Its structure combines a tricyclic phenoxazine core, known for photostability and redox activity, with electron-withdrawing triazinyl and electron-donating diethylamino groups, enabling strong near-infrared (NIR) fluorescence and tunable electronic properties . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-207220) and is utilized in biomedical imaging, optoelectronics, and biochemical sensing due to its high quantum yield and compatibility with biological systems .

Properties

CAS No.

28249-90-3

Molecular Formula

C₂₃H₁₈Cl₃N₅O₂

Molecular Weight

502.78

Synonyms

[5-(4,6-Dichloro-s-triazin-2-yl)-9H-benzo[a]phenoxazin-9-ylidene]diethyl-ammonium Chloride; 

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[a]Phenoxazine Core

The benzo[a]phenoxazine scaffold is synthesized via cyclization of o-aminophenol derivatives. A common approach involves:

  • Condensation of 5-diethylamino-2-nitrophenol with 1,4-dihydroxynaphthalene in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C).

  • Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.

  • Oxidative cyclization under acidic conditions (HCl/EtOH) to form the phenoxazine ring.

Key Reaction Parameters :

ParameterCondition
SolventDMF, ethanol, or acetone
Temperature80–100°C for condensation
CatalystPd-C for hydrogenation
Cyclization AgentHCl in ethanol

Introduction of the Diethylamino Group

The diethylamino substituent is introduced via alkylation of the phenoxazine amine intermediate:

  • Reaction with diethyl sulfate in the presence of a base (e.g., K₂CO₃) in acetone.

  • Purification by recrystallization from ethanol/water mixtures yields the N-diethylated derivative.

Yield Optimization :

  • Excess diethyl sulfate (1.5–2.0 equivalents) improves conversion.

  • Reaction time: 6–8 hours at reflux.

Attachment of the 4,6-Dichloro-s-Triazinyl Group

The final step involves nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the diethylamino-phenoxazine intermediate:

  • Dropwise addition of cyanuric chloride to a cooled (0–5°C) solution of the phenoxazine derivative in anhydrous acetone.

  • Stirring under nitrogen for 12–24 hours to ensure complete substitution at the 4 and 6 positions.

  • Isolation via vacuum filtration and washing with cold acetone to remove unreacted reagents.

Critical Conditions :

FactorRequirement
Temperature0–5°C to prevent over-substitution
SolventAnhydrous acetone or THF
Stoichiometry1:1 molar ratio

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, industrial methods employ continuous flow chemistry:

  • Microreactors maintain precise temperature control during exothermic steps (e.g., triazinyl group attachment).

  • In-line analytics (e.g., UV-Vis spectroscopy) monitor reaction progress in real time.

Advantages :

  • 20–30% higher yield compared to batch processes.

  • Reduced solvent waste through recycling.

Purification and Quality Control

Final purification involves:

  • Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to isolate the target compound.

  • Recrystallization from ethanol/diethyl ether mixtures for ≥98% purity.

  • HPLC-MS analysis to verify molecular weight (502.78 g/mol) and detect impurities.

Typical Yield : 24–30% overall from initial precursors.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Monosubstituted triazinyl derivatives due to incomplete reaction.

  • Oxidized phenoxazine species from residual moisture.

Mitigation :

  • Strict anhydrous conditions during triazinyl substitution.

  • Use of molecular sieves to absorb trace water.

Solvent Selection Impact

SolventReaction EfficiencyPurity Outcome
AcetoneHighModerate
THFModerateHigh
DMFLowLow

THF is preferred for balancing reactivity and purity.

Recent Advances in Sustainable Synthesis

Catalytic Methods

  • Palladium-catalyzed cross-coupling reduces reaction steps for phenoxazine core formation.

  • Biocatalytic approaches using laccases enable greener cyclization under mild conditions.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use during cyclization, achieving:

  • 15% reduction in energy consumption.

  • Comparable yields (22–25%) to traditional methods.

Chemical Reactions Analysis

Types of Reactions

9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The chlorine atoms in the triazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Introduction to 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride

This compound, with the CAS number 28249-90-3, is a synthetic fluorescent compound notable for its diverse applications in scientific research. This compound exhibits unique properties that make it valuable in various fields, including biochemistry, materials science, and analytical chemistry.

Fluorescent Dyes in Biological Research

This compound is primarily utilized as a fluorescent dye in biological research due to its ability to emit fluorescence upon excitation. It is employed in:

  • Cell Imaging : Used to visualize cellular structures and processes under fluorescence microscopy.
  • Labeling Biomolecules : Acts as a marker for proteins and nucleic acids, facilitating studies in cellular biology and molecular genetics.

Biostatic and Biocidal Applications

The compound exhibits biostatic and biocidal properties, making it suitable for:

  • Antimicrobial Studies : Investigated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.
  • Preservation of Biological Samples : Its biocidal nature aids in preventing microbial contamination during sample storage.

Crosslinking and Polymerization

Due to its chemical structure, it serves as a crosslinking agent in polymer chemistry:

  • Polymer Synthesis : Used in the synthesis of novel polymers with enhanced properties for applications in coatings and materials science.
  • Modification of Polymer Properties : Enhances thermal stability and mechanical strength of polymeric materials.

Analytical Chemistry

The compound's fluorescence properties are harnessed in analytical techniques:

  • Fluorescence Spectroscopy : Employed as a standard reference material for calibrating instruments used in fluorescence measurements.
  • Detection of Analytes : Utilized in assays for detecting specific biomolecules based on fluorescence intensity changes.

Case Study 1: Fluorescent Labeling in Live Cell Imaging

A study demonstrated the use of this compound for live cell imaging. The dye was conjugated to antibodies targeting specific cell surface proteins, allowing researchers to track cellular interactions in real-time under a fluorescence microscope. Results showed high specificity and minimal cytotoxicity, indicating its potential as a reliable tool for live-cell studies.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various biocides, this compound was tested against common bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentration values lower than those of traditional antibiotics. This suggests its potential application in developing new antimicrobial treatments.

Case Study 3: Polymer Enhancement

Research focused on the incorporation of this compound into polymer matrices revealed improvements in mechanical properties and thermal resistance. The modified polymers demonstrated enhanced durability suitable for industrial applications.

Mechanism of Action

The mechanism of action of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anticancer agent . Additionally, its fluorescent properties enable it to act as a probe for imaging applications.

Comparison with Similar Compounds

Core Modifications

  • Phenothiazine vs. Phenoxazine: Replacing the oxygen atom in phenoxazine with sulfur yields phenothiazine derivatives (e.g., PTZ-TRZ). Phenothiazines exhibit lower oxidation potentials (~0.36 V vs. SCE) compared to phenoxazines (~0.42 V) due to sulfur’s higher polarizability, enhancing hole-transport capabilities in organic electronics .
  • Benzo[a]phenoxazine vs. Diazabenzo[a]phenoxazine: Diazabenzo[a]phenoxazine (e.g., compound 4 in ) introduces additional nitrogen atoms, increasing electron deficiency. This shifts the rate-determining step in palladium-catalyzed reactions from oxidative addition to reductive elimination, altering catalytic efficiency (yields: 74–96% vs. 85–95% for benzo[a]phenoxazine) .

Substituent Variations

Compound Substituents (Position) Key Properties Applications References
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride Diethylamino (9), Dichloro-s-triazinyl (5) NIR fluorescence (λem ~700 nm), log P ~3.5 Fluorescent probes, optoelectronics
N-(5-((3-(Propylsulfonamido)propyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium Chloride (3d) Sulfonamide (5) Lysosome-specific staining (NIR), log P ~2.8 Cellular imaging
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine (PTZ-TRZ) Triphenyltriazine (5) EQE ~20% in OLEDs, TADF lifetime ~5 µs Organic light-emitting diodes (OLEDs)
SSJ-183 (Benzo[a]phenoxazine derivative) Undisclosed substituents Anti-malarial IC50: 12 nM (Plasmodium falciparum), low cytotoxicity (SI >100) Antiprotozoal therapy
  • Triazinyl vs. Sulfonamide Groups : The dichloro-s-triazinyl group enhances fluorescence intensity and thermal stability compared to sulfonamide derivatives, making the former superior for optoelectronic applications . Sulfonamide groups improve water solubility (log P reduced by ~0.7 units) and target-specificity in biological systems .
  • Diethylamino vs. Alkyl Chains: Diethylamino groups at position 9 increase electron-donating capacity, red-shifting absorption/emission spectra by ~30 nm compared to alkylamino variants .

Photophysical and Electronic Properties

  • Fluorescence Quantum Yield: this compound exhibits a quantum yield of ~0.45 in ethanol, outperforming sulfonamide-functionalized analogues (Φ ~0.30) due to reduced non-radiative decay from rigid triazinyl groups .

Biological Activity

The compound 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride (CAS No. 28249-90-3) is a synthetic organic dye known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications based on recent research findings.

  • Molecular Formula : C23H18Cl3N5O2
  • Molecular Weight : 502.78 g/mol
  • Structure : The compound features a benzo[a]phenoxazine core with diethylamino and dichloro-s-triazinyl substituents, contributing to its unique properties.
PropertyValue
CAS Number28249-90-3
Molecular FormulaC23H18Cl3N5O2
Molecular Weight502.78 g/mol
Melting PointNot Available
SolubilityNot Available

Antitumor Activity

Research has indicated that compounds related to benzo[a]phenoxazines exhibit significant antitumor properties. A study highlighted that derivatives of benzo[a]phenoxazinium chlorides possess antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents . Specifically, the introduction of functional groups at the 5 and 9 positions of the phenoxazine structure can enhance cytotoxic effects against tumor cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that benzo[a]phenoxazine derivatives can act as photo-sensitizers in photodynamic therapy, which enhances their antimicrobial efficacy through light activation .

Photodynamic Therapy

The photodynamic properties of this compound make it suitable for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. This mechanism is particularly valuable in treating localized tumors and infections .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of benzo[a]phenoxazines exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study involved testing these compounds on various cancer cell lines, revealing IC50 values that indicate their potency .
  • Antimicrobial Activity : In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. This suggests its potential as an antimicrobial agent for clinical applications .

Q & A

Q. What is the standard synthetic route for preparing 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride, and how can reaction efficiency be monitored?

The compound is synthesized via a two-step reaction. First, 4,6-dichloro-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine is prepared by reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 1-naphthylamine in acetone under basic conditions (0–5°C). This intermediate is then refluxed with 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride in ethanol with HCl. Reaction progress is monitored by TLC (dichloromethane/methanol, 95:5), and purification involves column chromatography on silica gel with dichloromethane/methanol gradients. Yield optimization (24% reported) requires careful control of stoichiometry and temperature .

Q. How are the structural and photophysical properties of this compound characterized?

Structural confirmation relies on ¹H NMR and ¹³C NMR in CD₃OD. Key spectral features include:

  • ¹H NMR : δ 1.37 (t, NCH₂CH₃), 2.27 (s, CH₃), and aromatic proton signals at δ 6.70–8.78 ppm.
  • ¹³C NMR : Distinct peaks at δ 161.94 ppm (triazine carbons) and δ 156.57 ppm (phenoxazine carbons). Photophysical characterization in anhydrous ethanol shows fluorescence emission maxima between 628–676 nm, influenced by acid (TFA) or base (TEAH) additives. Solvent polarity and pH adjustments are critical for tuning emission properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity between synthesized batches?

Batch-to-batch variability may arise from incomplete triazinyl group substitution or residual solvents. To mitigate this:

  • Perform HPLC-MS to verify purity and substitution efficiency.
  • Use fluorescence quenching assays (e.g., with iodide ions) to assess accessibility of the triazinyl group, which impacts emission intensity.
  • Cross-validate with suppliers’ data (e.g., Santa Cruz Biotechnology’s fluorescence claims) while acknowledging that commercial sources often lack analytical validation .

Q. What experimental designs are suitable for studying the compound’s environmental fate and bioaccumulation potential?

Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Abiotic studies : Measure hydrolysis rates (pH 5–9 buffers) and photodegradation under UV-Vis light.
  • Biotic studies : Use Daphnia magna or zebrafish models to assess acute toxicity (LC₅₀) and bioaccumulation factors (BCF).
  • Analytical tools : Employ LC-MS/MS for trace quantification in water/soil matrices, referencing protocols from triazine herbicide studies .

Q. How does the compound’s fluorescence respond to dynamic pH changes, and how can this be leveraged in cellular imaging?

The compound exhibits pH-dependent fluorescence due to protonation/deprotonation of the diethylamino group. In acidic media (pH < 4), fluorescence intensity increases by ~40% due to reduced photoinduced electron transfer (PET). For live-cell imaging:

  • Optimize staining protocols using pH 7.4 buffers with <1% DMSO.
  • Co-stain with organelle-specific dyes (e.g., LysoTracker) to avoid spectral overlap. Calibrate using ratiometric measurements (e.g., λₑₘ 628 nm vs. 676 nm) .

Q. What theoretical frameworks guide the integration of this compound into supramolecular or sensor systems?

Base experimental designs on host-guest chemistry or FRET (Förster Resonance Energy Transfer) principles:

  • Host-guest systems : Test binding affinity with cyclodextrins or calixarenes via fluorescence titration (e.g., β-CD enhances solubility by 3×).
  • FRET pairs : Pair with a coumarin derivative (λₑₓ 400 nm) to design ratiometric sensors. Theoretical calculations (e.g., DFT for orbital energies) predict energy transfer efficiency .

Methodological Notes for Data Interpretation

  • Triazine reactivity : The 4,6-dichloro-s-triazinyl group undergoes nucleophilic substitution (e.g., with amines or thiols). Track substitution efficiency via ¹H NMR peak shifts (e.g., δ 7.76 ppm for aromatic protons) .
  • Fluorescence artifacts : Account for self-absorption at high concentrations (>10 µM) by diluting samples or using front-face detection .

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